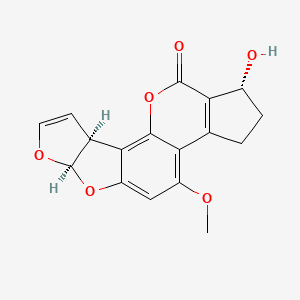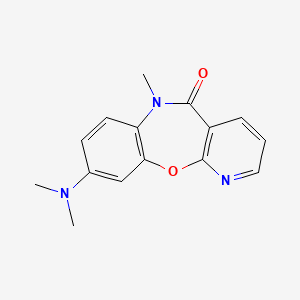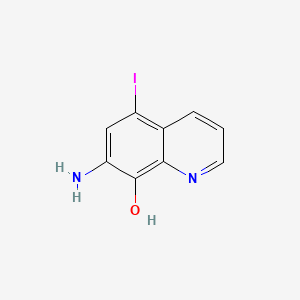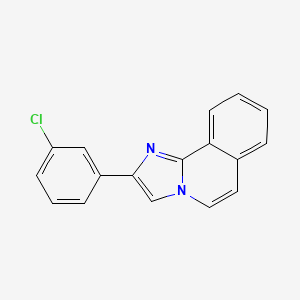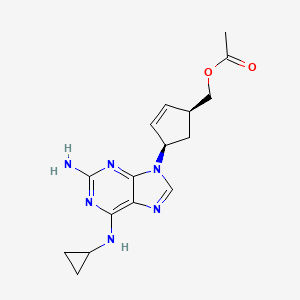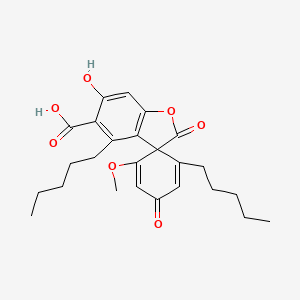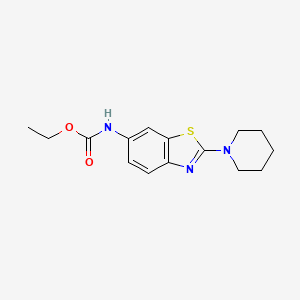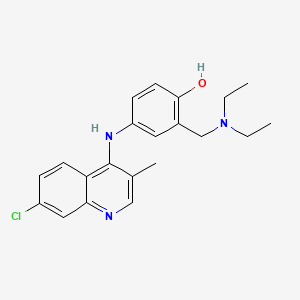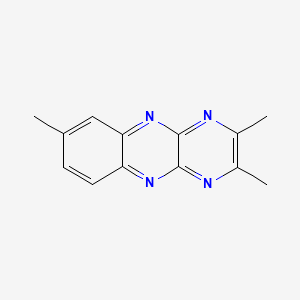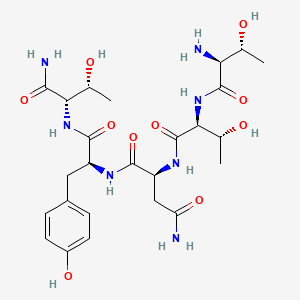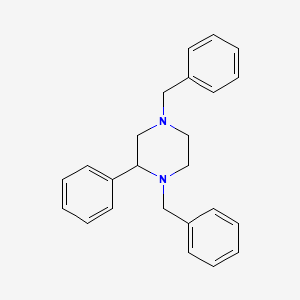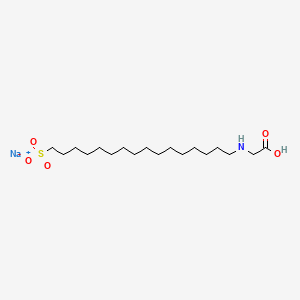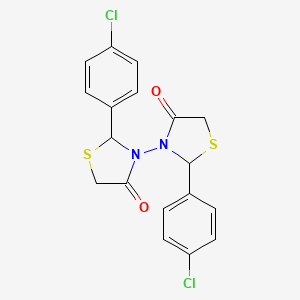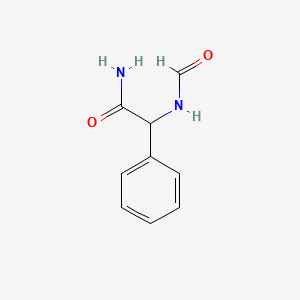
2-(Formylamino)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formylamino)-2-phenylacetamide is an organic compound with the molecular formula C9H10N2O2 It is a derivative of acetamide, featuring a formylamino group and a phenyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-2-phenylacetamide typically involves the reaction of benzylamine with formic acid. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCHO} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be conducted in a continuous flow reactor to optimize production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formylamino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Carboxyamino)-2-phenylacetamide
Reduction: 2-(Hydroxylamino)-2-phenylacetamide
Substitution: Various substituted amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Formylamino)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Formylamino)-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The formylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-(Formylamino)-2-phenylacetamide can be compared with other similar compounds such as:
2-(Formylamino)-2-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(Formylamino)-2-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
2-(Formylamino)-2-propylacetamide: Similar structure but with a propyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
27395-18-2 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-formamido-2-phenylacetamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)8(11-6-12)7-4-2-1-3-5-7/h1-6,8H,(H2,10,13)(H,11,12) |
Clave InChI |
KQMSLMMLZJRHPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)N)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


